CRF1 Receptor Binding Affinity: Target Compound vs. BMS-665053 vs. BMS-763534
The target compound 3-((3-chloro-4-methoxyphenyl)amino)-1-cyclopropylpyrazin-2(1H)-one is structurally positioned between BMS-665053 (2,6-dichloro-4-difluoromethoxy substitution) and BMS-763534 (2,6-dimethyl-4-difluoromethoxy substitution). Published data for BMS-665053 shows a CRF1 binding IC50 of 4.5 nM, while BMS-763534 exhibits an IC50 of 12 nM [1]. The target compound's 3-chloro-4-methoxy pattern eliminates both the ortho-substituents and the difluoromethoxy group, which based on class-level SAR is predicted to reduce potency relative to these reference compounds while potentially improving selectivity or physicochemical properties. Direct experimental binding data for the target compound is not currently published, making this a class-level inference.
| Evidence Dimension | CRF1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Not experimentally determined |
| Comparator Or Baseline | BMS-665053: IC50 = 4.5 nM; BMS-763534: IC50 = 12 nM |
| Quantified Difference | Predicted to be less potent than comparators based on SAR |
| Conditions | Radioligand binding assay using human CRF1 receptor |
Why This Matters
Understanding the binding affinity relative to known CRF1 antagonists allows researchers to select this compound as a negative control or a tool for probing the SAR of the aniline substitution pattern.
- [1] Hartz, R.A. et al. (2012) 'An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist', Organic Process Research & Development, 16(5), pp. 958–965. View Source
